(2Z)-3-ethyl-2-(ethylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-3-ethyl-2-(ethylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ethyl-2-(ethylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials may include ethylamine, 4-fluoroaniline, and thiazinane derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining ethylamine with 4-fluoroaniline under specific conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazinane ring.
Functional Group Modifications: Introduction of the carboxamide group and other functional groups through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ethyl-2-(ethylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the imino group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce different functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-ethyl-2-(ethylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-ethyl-2-(ethylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-3-ethyl-2-(ethylimino)-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide may include other thiazinane derivatives with different substituents. Examples include:
- (2Z)-3-ethyl-2-(ethylimino)-N-(4-chlorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- (2Z)-3-ethyl-2-(ethylimino)-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, such as the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H18FN3O2S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-ethyl-2-ethylimino-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C15H18FN3O2S/c1-3-17-15-19(4-2)13(20)9-12(22-15)14(21)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,21) |
InChI Key |
LUOBTWRPMYCHBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)F)CC |
Origin of Product |
United States |
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